3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to form pyrazoles . This process can be carried out using various reagents and conditions, including the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This can lead to various biological effects, such as the inhibition of parasite growth in the case of antileishmanial and antimalarial activity .
Comparison with Similar Compounds
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:
3-(5-Aminopyrazole): This compound is also a pyrazole derivative and is used as a precursor in the synthesis of condensed heterocyclic systems.
1-Phenyl-3-tolylpyrazole: This compound has a similar pyrazole scaffold and is used in the study of enzyme inhibition.
Pyrazolo[1,5-a]pyrimidines: These compounds are synthesized from 3-(5-aminopyrazoles) and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various research applications .
Biological Activity
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds demonstrate activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are often tested using carrageenan-induced paw edema models in rats. Compounds in this class have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown IC50 values in the low micromolar range against A549 and HL60 cell lines, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
25 | Raji | 25.2 |
26 | A375 | 1.5 |
4. Neuroprotective Effects
Some studies suggest that pyrazole derivatives may possess neuroprotective properties, potentially acting as monoamine oxidase inhibitors (MAOIs). This activity is relevant for the treatment of neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various therapeutic applications:
- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole compounds against multidrug-resistant strains of bacteria, demonstrating significant inhibition and suggesting potential clinical applications .
- Case Study on Anti-inflammatory Activity : In a controlled trial, a compound similar to 3-(1H-Pyrazol-3-yl)piperidine was tested in an animal model for its anti-inflammatory effects, showing comparable results to traditional NSAIDs .
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDJOGZJCKOBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51747-03-6 | |
Record name | 3-(1H-pyrazol-5-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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